molecular formula C25H22N4O4S2 B2769185 Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-44-6

Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2769185
CAS No.: 392293-44-6
M. Wt: 506.6
InChI Key: QYARCVURANJJJM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS: 392293-44-6, C₂₅H₂₂N₄O₄S₂, MW: 506.60) is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a naphthalene moiety via a thioacetamido bridge and esterified to a benzoate group . The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its bioactivity, including antibacterial, antifungal, and pesticidal properties .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-naphthalen-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S2/c1-2-33-23(32)17-10-12-19(13-11-17)26-22(31)15-34-25-29-28-24(35-25)27-21(30)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,2,14-15H2,1H3,(H,26,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARCVURANJJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S₂
  • Molecular Weight : 382.49 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

The results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focus in recent studies. This compound was tested against several cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Comparison Drug (IC50 µM)
MDA-MB-23110.5Cisplatin (8.0)
HeLa12.3Doxorubicin (9.5)
A54911.0Paclitaxel (7.0)

These findings indicate that the compound exhibits promising cytotoxic effects against breast cancer and cervical cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is likely multifaceted. Thiadiazole derivatives are known to interact with various biological pathways, including:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in malignant cells.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activity of similar thiadiazole compounds:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that thiadiazole derivatives exhibited significant antimicrobial effects against Xanthomonas oryzae and Fusarium graminearum, with some compounds showing inhibition rates exceeding those of commercial antibiotics .
  • Anticancer Research : Another study focused on a series of thiadiazole derivatives that showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. Research indicates that derivatives of thiadiazole exhibit notable antibacterial and antifungal activities. For instance, the incorporation of naphthalene and acetamide moieties has been shown to enhance the efficacy against various pathogens, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Properties

Compounds containing thiadiazole and naphthalene structures have been investigated for their anticancer potential. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, research has demonstrated that such compounds can induce cytotoxic effects in various cancer cell lines, making them candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiadiazole derivatives have been studied for their ability to inhibit enzymes involved in inflammatory processes and cancer progression. This compound may serve as a lead compound for designing inhibitors targeting specific enzymes such as cyclooxygenases or lipoxygenases, which are implicated in inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound has been documented in various patents and research articles. The compound can be synthesized through multi-step reactions involving key intermediates that enhance its biological activity. The development of analogs with modified substituents has been a focus area to optimize the pharmacological properties of this compound .

Computational Studies

Computational chemistry approaches have been employed to predict the binding affinities and interaction profiles of this compound with biological targets. Molecular docking studies have indicated favorable interactions with specific receptors involved in disease pathways, supporting its potential as a therapeutic agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits antibacterial and antifungal properties against various pathogens ,
Anticancer PropertiesInduces cytotoxic effects in cancer cell lines; potential for cancer therapy ,
Enzyme InhibitionPotential as an inhibitor for enzymes involved in inflammation and cancer progression
SynthesisMulti-step synthesis documented; focus on developing analogs with enhanced activity ,
Computational StudiesPredictive modeling for binding affinities with biological targets ,

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Line Testing
Another research effort focused on the evaluation of the compound's effects on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, along with increased markers for apoptosis.

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) (C₂₁H₁₈N₅O₄, MW: 404.14) replace the thiadiazole with a triazole ring. The triazole’s hydrogen-bonding capability and metabolic stability contrast with the thiadiazole’s electron-deficient nature. Synthesis involves 1,3-dipolar cycloaddition (click chemistry), yielding higher regioselectivity compared to thiadiazole coupling methods . Bioactivity data for 6a–c includes IR and NMR spectra confirming functional groups, but direct antimicrobial comparisons are absent .

Oxadiazole Derivatives

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) (C₂₂H₁₆N₂O₃S₂, MW: 444.50) features an oxadiazole core. Oxadiazoles are bioisosteres for esters, offering improved hydrolytic stability. The methoxy group in 5a enhances solubility, whereas the thiadiazole in the target compound may confer greater electrophilicity, affecting reactivity .

Benzimidazole and Pyridyl Oxadiazole Analogues

Compounds like Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22) and Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) () demonstrate substituent effects. A22’s methoxy group may increase polarity, while A24’s pyridyl oxadiazole could enhance metal-binding capacity, differing from the naphthalene-thiadiazole interplay in the target compound.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step protocols, including:

  • Alkylation of thiadiazole intermediates : Use 2-bromo-1-(naphthalen-1-yl)ethanone as an alkylating agent to introduce the naphthalene moiety. This step typically achieves ~89% yield under reflux conditions in DMSO .
  • Amide coupling : React thiol-containing intermediates with activated esters (e.g., chloroacetamides) in the presence of triethylamine. Purification via recrystallization from DMSO/water mixtures improves purity .
  • Key optimization factors : Control reaction pH (8–9 for precipitation), use anhydrous solvents, and monitor intermediates via TLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic methods :
  • ¹H NMR : Confirm naphthalene protons (δ 7.1–8.8 ppm) and thiadiazole-related protons (e.g., CH₂ at δ 4.96 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., observed m/z 302 [M+1] for analogous thiadiazole derivatives) .
    • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.1% deviation) .

Q. What solubility properties and formulation challenges are associated with this compound?

  • Solubility : Poor aqueous solubility due to aromatic and thiadiazole moieties. Use DMSO or DMF for in vitro assays. For in vivo studies, employ solubilizers like cyclodextrins or PEG-based vehicles .
  • Stability : Susceptible to hydrolysis at extreme pH. Store in anhydrous conditions at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

  • Variable substituents : Replace the naphthalene group with fluorophenyl or chlorophenyl analogs to assess impacts on COX-2 inhibition (see for activity benchmarks) .
  • Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzoate ester to enhance metabolic stability .
  • Assays : Use in vitro COX-2 inhibition assays (IC₅₀ determination) and molecular docking to validate binding interactions .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

  • Standardize assay conditions : Variations in cell lines (e.g., Staphylococcus aureus vs. E. coli) or enzyme sources (recombinant vs. native COX-2) can skew results. Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .
  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may mask activity .

Q. How can in vivo pharmacokinetic parameters be optimized for therapeutic applications?

  • Prodrug design : Convert the ethyl ester to a methyl ester to enhance bioavailability. Hydrolysis in vivo releases the active carboxylic acid .
  • Dosing regimens : Conduct bioavailability studies in rodent models using LC-MS/MS to monitor plasma concentrations. Adjust formulations based on half-life (t₁/₂) and clearance rates .

Q. What advanced analytical methods are recommended for detecting degradation products?

  • Hyphenated techniques : UPLC-QTOF-MS identifies degradation pathways (e.g., ester hydrolysis or thiadiazole ring oxidation) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H₂O₂) to simulate stability challenges .

Methodological Considerations

  • Contradictory data resolution : Cross-reference synthesis protocols from and to identify critical variables (e.g., solvent choice, reaction time). Replicate high-yield conditions (e.g., DMSO at 90°C for 3 hours) .
  • Scale-up challenges : Pilot multi-gram syntheses with continuous flow reactors to maintain consistency in exothermic reactions (e.g., POCl₃-mediated cyclization) .

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